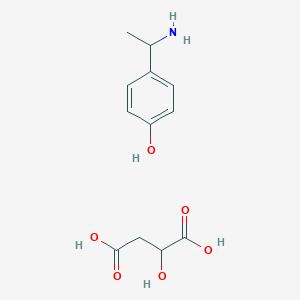
(S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of two distinct functional groups: an aminoethyl group attached to a phenol ring and a hydroxysuccinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol typically involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure maximum yield and purity.
Industrial Production Methods
Industrial production of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate may involve large-scale biocatalytic processes using genetically engineered microorganisms capable of expressing the necessary transaminase enzymes. These processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted phenols, each of which has its own set of applications in various fields.
科学的研究の応用
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-3-(1-Aminoethyl)phenol
- ®-2-(1-Aminoethyl)phenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both aminoethyl and hydroxysuccinate groups. This combination of functional groups and chiral centers provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H17NO6 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
4-(1-aminoethyl)phenol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
DAXZTBVSSNGGTB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


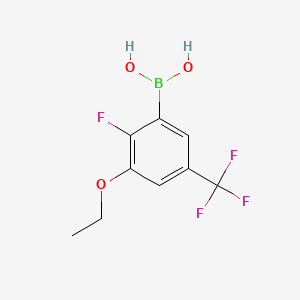
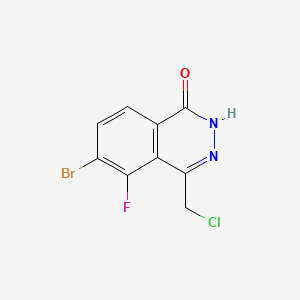
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

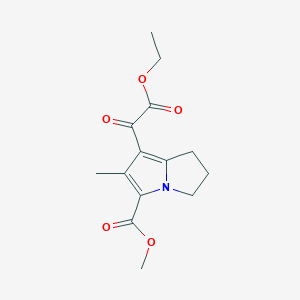
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
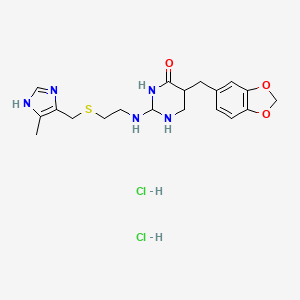
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
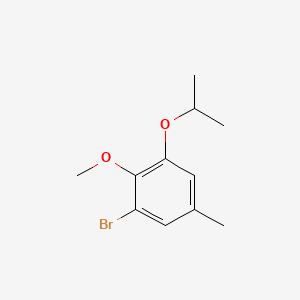
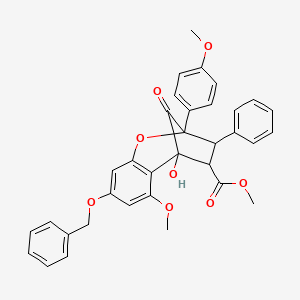
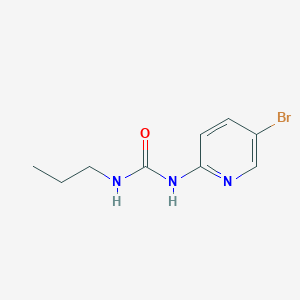
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
